molecular formula C19H18N2O3 B11002962 (2R)-{[(2-methyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(2-methyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11002962
M. Wt: 322.4 g/mol
InChI Key: KRGASCRLJWDHNG-GOSISDBHSA-N
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Description

(2R)-2-{[2-(2-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID is a complex organic compound that features an indole moiety, a phenyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[2-(2-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation: The acetylated indole is coupled with an amino acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Assembly: The final product is obtained through purification steps like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[2-(2-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R)-2-{[2-(2-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-{[2-(2-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-{[2-(2-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID apart is its unique combination of an indole moiety and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(2R)-2-[[2-(2-methylindol-1-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C19H18N2O3/c1-13-11-15-9-5-6-10-16(15)21(13)12-17(22)20-18(19(23)24)14-7-3-2-4-8-14/h2-11,18H,12H2,1H3,(H,20,22)(H,23,24)/t18-/m1/s1

InChI Key

KRGASCRLJWDHNG-GOSISDBHSA-N

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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